molecular formula C19H32N4O11 B1199327 Muramyl Dipeptide CAS No. 87420-48-2

Muramyl Dipeptide

Cat. No.: B1199327
CAS No.: 87420-48-2
M. Wt: 492.5 g/mol
InChI Key: BSOQXXWZTUDTEL-ZUYCGGNHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Muramyl dipeptide can be synthesized through various methods. One common synthetic route involves the coupling of N-acetylmuramic acid with L-alanine and D-isoglutamine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered bacteria that overproduce the compound. The bacteria are cultured in large bioreactors, and the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Muramyl dipeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Muramyl dipeptide has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

87420-48-2

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1

InChI Key

BSOQXXWZTUDTEL-ZUYCGGNHSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Key on ui other cas no.

53678-77-6

Synonyms

Acetylmuramyl Alanyl Isoglutamine
Acetylmuramyl-Alanyl-Isoglutamine
Alanyl Isoglutamine, Acetylmuramyl
Dipeptide, Muramyl
Isoglutamine, Acetylmuramyl Alanyl
Mur NAc L Ala D isoGln
Mur-NAc-L-Ala-D-isoGln
Muramyl Dipeptide
N Acetyl Muramyl L Alanyl D Glutamic alpha Amide
N Acetylmuramyl L Alanyl D Isoglutamine
N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide
N-Acetylmuramyl-L-Alanyl-D-Isoglutamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muramyl Dipeptide
Reactant of Route 2
Muramyl Dipeptide
Reactant of Route 3
Muramyl Dipeptide
Reactant of Route 4
Reactant of Route 4
Muramyl Dipeptide
Reactant of Route 5
Muramyl Dipeptide
Reactant of Route 6
Muramyl Dipeptide

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